4,5-Difluoro-2-formylbenzonitrile
Description
4,5-Difluoro-2-formylbenzonitrile is a fluorinated aromatic compound featuring a benzonitrile backbone substituted with two fluorine atoms at the 4 and 5 positions and a formyl group (-CHO) at the 2 position. The combination of electron-withdrawing groups (fluorine and cyano) and the formyl moiety imparts unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure facilitates participation in nucleophilic aromatic substitution, condensation reactions, and metal-catalyzed cross-coupling, which are critical for constructing complex molecules .
Properties
Molecular Formula |
C8H3F2NO |
|---|---|
Molecular Weight |
167.11 g/mol |
IUPAC Name |
4,5-difluoro-2-formylbenzonitrile |
InChI |
InChI=1S/C8H3F2NO/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,4H |
InChI Key |
FXBCAPHCPOOUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C#N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-formylbenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-formylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4,5-Difluoro-2-carboxybenzonitrile.
Reduction: 4,5-Difluoro-2-formylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Difluoro-2-formylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorinated analogs of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-formylbenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and nitrile groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4,5-Difluoro-2-formylbenzonitrile with key analogs, focusing on substituent effects and applications:
Substituent Effects on Reactivity and Stability
- Fluorine vs. Bromine/Iodo Substituents : The difluoro substitution in this compound reduces steric bulk compared to dibromo or iodo analogs (e.g., 4,5-Dibromo-2-(trifluoromethyl)benzonitrile), enhancing its solubility in polar solvents. Fluorine’s electronegativity also increases the electron-deficient nature of the aromatic ring, accelerating nucleophilic substitution .
- Formyl vs. Methoxy/Hydroxy Groups : The formyl group (-CHO) offers greater reactivity in condensation reactions (e.g., forming Schiff bases) compared to methoxy (-OCH3) or hydroxy (-OH) groups, which are more electron-donating and stabilize the ring against electrophilic attack .
- Cyanide Group: The cyano (-CN) group in all analogs contributes to high thermal stability and serves as a directing group in regioselective functionalization .
Pharmacokinetic and Metabolic Considerations
By analogy, the difluoro groups in this compound likely improve its resistance to oxidative metabolism, making it advantageous for drug design.
Research Findings and Key Insights
- Electron-Deficient Aromatic Systems: Fluorine and cyano groups create a strongly electron-deficient ring, favoring reactions with electron-rich partners. This property is exploited in Suzuki-Miyaura couplings, where 4-Iodo-2-(trifluoromethyl)benzonitrile serves as a substrate .
- Stability vs. Reactivity Trade-off : Compounds with hydroxy groups (e.g., 4-Fluoro-2-hydroxybenzonitrile) exhibit lower stability under acidic conditions due to protonation of the -OH group, whereas formyl-substituted derivatives remain stable .
Biological Activity
4,5-Difluoro-2-formylbenzonitrile is a fluorinated organic compound with notable potential in medicinal chemistry and organic synthesis. Its unique structure, featuring a formyl group and a cyano group on a benzene ring, positions it as a versatile intermediate in the development of biologically active compounds. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₃F₂NO, with a molecular weight of 167.11 g/mol. The presence of fluorine atoms significantly influences its chemical reactivity and biological properties. Fluorinated compounds often exhibit enhanced lipophilicity and bioavailability, which can lead to increased biological activity compared to their non-fluorinated counterparts.
Biological Activity Overview
Recent research has highlighted the following potential biological activities for this compound:
- Anticancer Activity : Compounds structurally related to this compound have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives of benzonitriles have shown promise as anticancer agents by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties : Similar compounds have also been evaluated for their effectiveness against various microbial strains. The incorporation of fluorine atoms is known to enhance the antimicrobial efficacy of such compounds.
Table 1: Summary of Relevant Studies on Related Compounds
Detailed Findings
- Anticancer Studies : Research indicates that compounds similar to this compound can inhibit key enzymes involved in cancer cell proliferation. For example, studies have shown that these compounds can effectively target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation1.
- Antimicrobial Efficacy : A study on related benzonitriles revealed that they possess significant antimicrobial properties against pathogenic strains like Candida glabrata. The presence of fluorine enhances the lipophilicity of these compounds, improving their interaction with microbial membranes2.
- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This pathway has been implicated in both anticancer and antimicrobial activities2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
